

1-Acetyl-4-(methylamino)piperidine as a chemical intermediate

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Compound of Interest

Compound Name: 1-Acetyl-4-(methylamino)piperidine

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An In-depth Technical Guide to **1-Acetyl-4-(methylamino)piperidine**: A Core Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and blockbuster pharmaceuticals.^[1] This six-membered heterocyclic amine offers a unique combination of conformational flexibility and chemical stability, allowing it to engage with a wide range of biological targets.^[1] The true power of the piperidine motif, however, lies in its capacity for multi-point functionalization, which enables chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.

Within this versatile class of compounds, **1-Acetyl-4-(methylamino)piperidine** (CAS: 139062-96-7) has emerged as a particularly valuable chemical intermediate.^[1] It provides a pre-functionalized and protected piperidine core, presenting two distinct nitrogen atoms with orthogonal reactivity. The acetyl group on the ring nitrogen serves as a stable protecting group, directing subsequent reactions to the secondary amine at the C4 position. This structural arrangement makes it an ideal starting point for the efficient construction of complex molecular architectures, streamlining synthetic pathways and enhancing overall yield. This guide offers a technical exploration of its synthesis, properties, and strategic application in drug development.

Physicochemical and Structural Data

A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification and storage. The key properties of **1-Acetyl-4-(methylamino)piperidine** are summarized below.

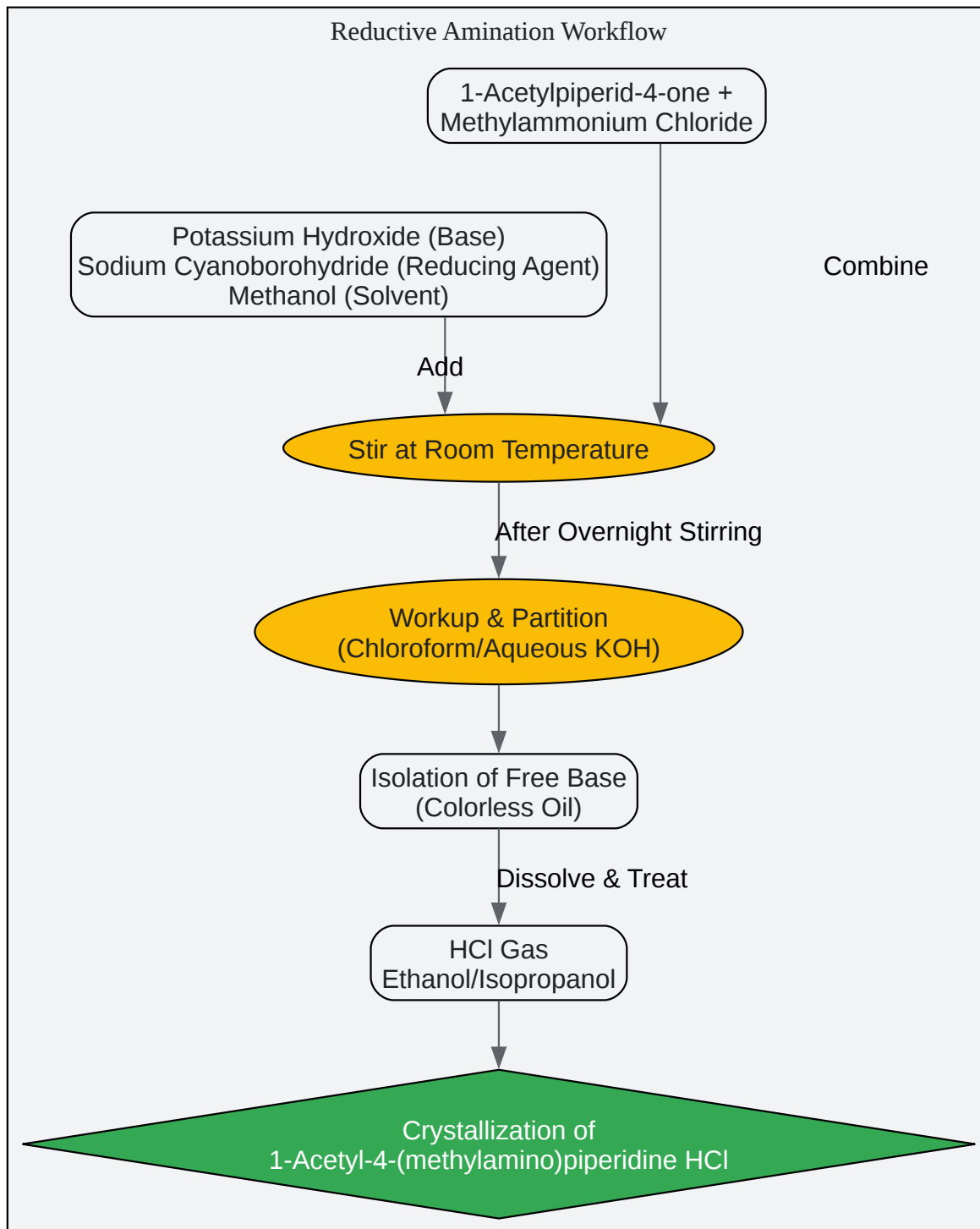
Property	Value	Reference
CAS Number	139062-96-7	[2][3]
Molecular Formula	C ₈ H ₁₆ N ₂ O	[2][3]
Molecular Weight	156.23 g/mol	[2][3]
Boiling Point	280.2 ± 33.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Flash Point	123.3 ± 25.4 °C	[2]
Appearance	Colorless oil (as free base)	[4]

Core Synthesis: Reductive Amination Pathway

The most common and efficient route to **1-Acetyl-4-(methylamino)piperidine** is the reductive amination of N-acetyl-4-piperidone. This classical transformation is a cornerstone of amine synthesis due to its high efficiency and selectivity.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate upon reaction of the ketone (N-acetyl-4-piperidone) with the primary amine (methylamine, generated in situ from its salt). This intermediate readily dehydrates to form a transient iminium ion. The choice of reducing agent is critical at this stage. A mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN), is employed because it is selective for the reduction of the electrophilic iminium ion over the less reactive ketone starting material. This selectivity prevents the wasteful formation of the corresponding alcohol and ensures a high yield of the desired secondary amine product.



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Caption: Synthetic workflow for **1-Acetyl-4-(methylamino)piperidine**.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of **1-Acetyl-4-(methylamino)piperidine** hydrochloride.^[4]

Materials:

- N-acetyl-4-piperidone (14 g)
- Methylammonium chloride (8.5 g)
- Potassium hydroxide flakes (2 g + 6 g)
- Sodium cyanoborohydride (2.5 g)
- Methanol (100 ml total)
- Chloroform
- Aqueous Potassium Hydroxide (2.5 g in 15 ml H₂O)
- Sodium Carbonate (for drying)
- Ethanol, Isopropyl Alcohol, Acetone
- Hydrogen Chloride Gas

Procedure:

- **In Situ Amine Formation:** In a suitable reaction vessel, add potassium hydroxide flakes (2 g) to a solution of methylammonium chloride (8.5 g) in methanol (75 ml) at 0-5 °C. This generates free methylamine in the reaction mixture.
- **Imine Formation:** Add 1-Acetylpiperid-4-one (14 g) to the mixture and stir for 15 minutes.
- **Reduction:** Prepare a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml). Add this solution to the reaction mixture over a period of 30 minutes, maintaining a cool temperature.

- **Reaction Completion:** Remove the cooling bath and stir the mixture at room temperature overnight.
- **Workup:** Add potassium hydroxide (6 g) to the mixture. Filter the solution through sodium carbonate and evaporate the filtrate to dryness.
- **Extraction:** Partition the resulting residue between chloroform (100 ml) and an aqueous potassium hydroxide solution (2.5 g in 15 ml H₂O).
- **Isolation of Free Base:** Separate the layers and dry the chloroform layer with anhydrous sodium carbonate. Evaporate the chloroform to yield the product as a colorless oil.
- **Salt Formation and Purification:** Dissolve the oil in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml). Cool the solution in an ice bath and bubble excess hydrogen chloride gas through it.
- **Crystallization:** Add acetone to the cooled solution to induce crystallization. The slow formation of crystals yields the pure 1-acetyl-4-methylaminopiperidine hydrochloride salt (yield approx. 5.5 g).^[4]

Application as a Strategic Intermediate in Drug Synthesis

1-Acetyl-4-(methylamino)piperidine is a quintessential building block, primarily because its two amine functionalities allow for sequential, controlled modifications.^[1] Its most notable application is as a precursor in the synthesis of potent fentanyl-based analgesics, such as Remifentanil.^[5]

While various synthetic routes to Remifentanil exist, a logical pathway utilizing a 4-(methylamino)piperidine core would involve two key transformations:

- **N-Arylation/Acylation:** The secondary amine at the C4 position is the primary site of reactivity. It can undergo N-acylation with a reagent like propionyl chloride, followed by reaction with an aniline derivative, to install the characteristic N-phenylpropanamide group found in the fentanyl class.

- **Piperidine N-Alkylation:** The acetyl group on the piperidine nitrogen is a protecting group. It can be removed under hydrolysis conditions to liberate the secondary amine. This nitrogen can then be alkylated, for instance, via a Michael addition with methyl acrylate, to introduce the propanoic acid methyl ester side chain required for Remifentanyl.[6][7]



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Caption: Logical pathway from the intermediate to a final drug class.

Analytical Characterization

Confirmation of the structure and purity of **1-Acetyl-4-(methylamino)piperidine** is typically achieved through standard spectroscopic methods. The successful formation of the hydrochloride salt is often confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

- **¹H NMR:** A proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, a singlet for the acetyl methyl group (CH₃-C=O), and a singlet for the N-methyl group (CH₃-NH).
- **¹³C NMR:** The carbon spectrum would show corresponding signals for the piperidine ring carbons, the carbonyl carbon of the acetyl group, and the two distinct methyl carbons.
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight of the compound.
- **Infrared (IR) Spectroscopy:** Would show characteristic absorption bands for the N-H stretch of the secondary amine and the C=O stretch of the amide (acetyl) group.

Safety and Handling

As a chemical intermediate, **1-Acetyl-4-(methylamino)piperidine** requires careful handling to minimize exposure and ensure laboratory safety.

- Hazards: The compound is known to be an irritant and may cause irritation to the eyes, skin, and respiratory system.[2]
- Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, is mandatory during handling.[2]
- Handling Procedures: All manipulations should be performed in a well-ventilated fume hood. In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[2]
- Storage: Store the compound in a tightly sealed container in a cool, dry place, following standard procedures for chemical reagents.[2]

Conclusion

1-Acetyl-4-(methyamino)piperidine exemplifies the role of a well-designed chemical intermediate in modern pharmaceutical synthesis.[1] Its pre-functionalized and selectively protected structure provides a robust and efficient entry point for the construction of complex piperidine-containing active pharmaceutical ingredients. A comprehensive understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage this versatile building block in the creation of next-generation therapeutics.

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